N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide
Description
N-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propan-2-yl group at position 5 and a prolinamide moiety at position 2. This structural combination suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring both hydrophobic and polar interactions .
Properties
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-6(2)9-13-14-10(16-9)12-8(15)7-4-3-5-11-7/h6-7,11H,3-5H2,1-2H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIPZUQQBRWLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Preformed Thiadiazole Intermediates
The most widely reported method involves reacting a pre-synthesized 2-chloro-5-isopropyl-1,3,4-thiadiazole with prolinamide under basic conditions. The thiadiazole core is synthesized via cyclization of isopropyl thiosemicarbazide with a carbonyl compound (e.g., isobutyraldehyde) in the presence of phosphorus oxychloride (POCl₃). POCl₃ acts as both a cyclizing agent and chlorinating agent, introducing the leaving group at position 2 of the thiadiazole ring. Prolinamide, prepared via triphosgene-mediated activation of L-proline, then undergoes nucleophilic attack on the electrophilic C2 position of the thiadiazole, displacing chloride to form the target compound.
Key Reaction Conditions
Direct Cyclization of Thiosemicarbazide-Proline Conjugates
An alternative one-pot approach involves conjugating L-proline with a thiosemicarbazide derivative prior to cyclization. L-Proline is first converted to its acyl chloride using thionyl chloride (SOCl₂), then coupled with isopropyl thiosemicarbazide to form a proline-thiosemicarbazide hybrid. Cyclization is induced by POCl₃, which simultaneously dehydrates the intermediate and forms the thiadiazole ring.
Mechanistic Steps
- Acylation : $$ \text{Proline} + \text{SOCl}_2 \rightarrow \text{Prolyl chloride} $$.
- Conjugation : $$ \text{Prolyl chloride} + \text{isopropyl thiosemicarbazide} \rightarrow \text{Thiosemicarbazide-proline amide} $$.
- Cyclization : POCl₃-mediated ring closure at 80°C for 4 h.
Yield : 58–63%, with lower efficiency due to competing side reactions.
Solid-Phase Synthesis Using Resin-Bound Intermediates
A patent-pending method employs Wang resin-bound prolinamide to streamline purification. The thiadiazole ring is constructed on-resin via sequential coupling of isopropyl isothiocyanate and hydrazine, followed by cyclization with iodine. Cleavage from the resin using trifluoroacetic acid (TFA) yields the final product.
Advantages :
Limitations :
Comparative Analysis of Synthetic Methods
| Parameter | Nucleophilic Substitution | Direct Cyclization | Solid-Phase Synthesis |
|---|---|---|---|
| Yield | 68–72% | 58–63% | 75–80% |
| Purity | >95% | 90–92% | 85% |
| Reaction Time | 14 h | 8 h | 24 h |
| Scalability | Industrial | Lab-scale | Microscale |
Key Observations :
- Nucleophilic substitution offers the best balance of yield and scalability for industrial applications.
- Solid-phase synthesis, while efficient, remains constrained by resin costs and is limited to research settings.
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Industrial Applications and Challenges
Chemical Reactions Analysis
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Scientific Research Applications
Antimicrobial Applications
Research indicates that N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide exhibits promising antimicrobial properties. Studies have shown that derivatives of thiadiazole compounds can effectively inhibit the growth of various bacterial strains. The mechanism of action often involves the disruption of essential cellular processes by targeting specific enzymes or receptors within microbial cells.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings suggest that this compound could be developed into an effective antimicrobial agent against resistant strains of bacteria.
Anticancer Potential
The anticancer properties of this compound have also been investigated. It has shown cytotoxic effects against various cancer cell lines, including lung carcinoma (A549) and hepatocellular carcinoma (HepG2). The compound's mechanism appears to involve apoptosis induction and inhibition of cell proliferation through specific molecular interactions .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 10 µM | Induces apoptosis |
| This compound | HepG2 | 8 µM | Inhibits cell cycle progression |
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several steps:
- Formation of Thiadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
- Nucleophilic Substitution : The prolinamide moiety is introduced through nucleophilic attack on the electrophilic site of the thiadiazole ring.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors critical for cellular function. For instance, it may inhibit key enzymes involved in metabolic pathways essential for microbial growth or cancer cell proliferation .
Mechanism of Action
The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide involves its interaction with specific molecular targets in the cell. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential cellular processes. This inhibition can result in the death of microbial cells or the inhibition of cancer cell growth .
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole Derivatives
The following table summarizes key structural analogs of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide, focusing on substituents, physical properties, and reported bioactivities:
Key Observations:
- Substituent Effects : The propan-2-yl group in the target compound provides steric bulk similar to tert-butyl in tebuthiuron but lacks the electron-withdrawing effects seen in chlorinated analogs (e.g., 5e, 5j). This may influence binding affinity in biological targets .
- Side Chain Diversity : Prolinamide introduces a chiral center and secondary amide functionality, distinguishing it from acetamide derivatives (e.g., 5e–5m) and urea-based compounds (e.g., tebuthiuron). This could enhance interactions with protease or kinase targets .
- Synthetic Accessibility : High yields (72–88%) in analogs suggest efficient synthetic routes for thiadiazole-acetamide hybrids, whereas the target compound’s synthesis may require optimization due to the prolinamide’s stereochemical complexity .
Case Study: Comparison with Oxadiazole Analogs ()
The oxadiazole derivative N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-(2-thienylsulfonyl)prolinamide shares a prolinamide group but replaces the thiadiazole ring with oxadiazole. Key differences include:
- Electronic Properties : Oxadiazole’s higher electronegativity may reduce π-stacking interactions compared to thiadiazole.
- Biological Targets : Sulfonyl groups (as in ) often enhance binding to ATP pockets, whereas thiadiazole derivatives may favor metal ion coordination .
Biological Activity
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and biological activities, particularly focusing on its anticancer properties.
This compound has the molecular formula and a molecular weight of 232.32 g/mol. The compound can be synthesized through multi-step organic reactions that typically involve the formation of the thiadiazole ring followed by the introduction of the prolinamide moiety. The synthesis requires specific reagents and conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions often lead to modulation of key signaling pathways involved in cell proliferation and apoptosis. For instance, studies suggest that compounds with similar structures can inhibit specific kinases or receptors that are crucial for tumor growth and survival .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 0.95 | |
| Sorafenib | HeLa | 7.91 | |
| Prototype Compounds (5d, 5g, 5k) | HeLa | 0.37 - 0.73 |
The IC50 values indicate that this compound exhibits a potency significantly greater than some established anticancer drugs like Sorafenib.
Induction of Apoptosis
Flow cytometry analyses have shown that this compound can induce apoptotic cell death in cancer cells. This effect is crucial for developing new cancer therapies as it helps eliminate malignant cells while sparing normal cells .
Case Studies
Several studies have investigated the biological activity of thiadiazole derivatives:
- Study on HepG2 Cells : A study demonstrated that thiadiazole derivatives exhibited good anti-proliferative activity against HepG2 liver cancer cells with minimal toxicity to normal cell lines .
- Molecular Docking Studies : In silico docking studies revealed strong binding interactions between thiadiazole compounds and target proteins involved in cancer progression, suggesting a mechanism for their anticancer activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
